![molecular formula C18H24ClN5O B2589618 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride CAS No. 2418593-22-1](/img/structure/B2589618.png)
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride
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Overview
Description
The compound “N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride” is a complex organic molecule. It contains an indene group, which is a polycyclic hydrocarbon, a cyclohexyl group, which is a cycloalkane, and a triazole group, which is a heterocyclic compound containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indene and cyclohexyl groups suggests that the compound has a fairly rigid and complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The amino group, for example, is a common site of reactivity in many organic compounds. The triazole ring might also participate in various chemical reactions .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
This compound has been identified as a potential antagonist for the neurokinin-1 (NK-1) receptor . NK-1 receptors are involved in various physiological processes, including pain perception, inflammation, and stress responses. By acting as an antagonist, this compound could help modulate these processes and has therapeutic potential in treating conditions like chronic pain, nausea, and anxiety.
Organocatalysis
The chiral centers present in the compound make it a candidate for use in asymmetric organocatalysis . Organocatalysts are crucial for inducing chirality in chemical reactions, which is essential for the synthesis of enantiomerically pure pharmaceuticals. This compound could be used to develop new catalytic methods that are more efficient and environmentally friendly.
Substance P Inhibition
Substance P is a neuropeptide associated with inflammatory processes and pain transmission. The compound could inhibit the action of Substance P, thereby offering a new approach to treat inflammatory diseases and providing relief from pain .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-cyclohexyltriazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O.ClH/c19-17-14-9-5-4-6-12(14)10-15(17)20-18(24)16-11-23(22-21-16)13-7-2-1-3-8-13;/h4-6,9,11,13,15,17H,1-3,7-8,10,19H2,(H,20,24);1H/t15-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHRVYIUCYNOML-SSPJITILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)NC3CC4=CC=CC=C4C3N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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